3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide
Description
This compound features a pyrimido[5,4-b]indole core fused with a 4-oxo group, linked via a propanamide bridge to a 1,3,5-trimethylpyrazole methyl moiety. The pyrimidoindole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors through π-π stacking and hydrogen bonding. The 1,3,5-trimethylpyrazole substituent introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability .
Properties
IUPAC Name |
3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-12-15(13(2)25(3)24-12)10-21-17(27)8-9-26-11-22-18-14-6-4-5-7-16(14)23-19(18)20(26)28/h4-7,11,23H,8-10H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJCVPLVEBUYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various alkylating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or pyrazole rings.
Scientific Research Applications
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, )
- Core Structure : Pyridine-sulfonamide with a substituted pyrazole.
- Key Differences :
- Replaces the pyrimidoindole-propanamide system with a pyridine-sulfonamide scaffold.
- The 4-chlorophenyl carbamoyl group introduces halogenated aromatic interactions, absent in the target compound.
- Higher molecular weight (due to sulfonamide and butyl groups) compared to the target compound.
6-(((1H-Indol-5-yl)methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (Compound 39, )
- Core Structure : Pyridine-sulfonamide with an indole-methylamine substituent.
- Key Differences :
- Retains the 1,3,5-trimethylpyrazole group but couples it to a pyridine-sulfonamide-indole system instead of a pyrimidoindole-propanamide.
- The indole moiety may confer distinct π-stacking properties compared to the pyrimidoindole core.
Table 1: Structural Comparison
*Estimated based on structural analogues.
Pharmacological Activity
- Compound 27 : Sulfonamide derivatives often target carbonic anhydrases or kinases. The 4-chlorophenyl group may enhance binding to hydrophobic enzyme pockets .
- Compound 39 : Indole-pyridine hybrids are explored as kinase or protease inhibitors. The indole’s NH group may participate in hydrogen bonding with catalytic residues .
- The 4-oxo group could mimic carbonyl interactions in ATP-binding sites .
Physicochemical Properties
- Lipophilicity : The 1,3,5-trimethylpyrazole group in the target compound increases logP compared to Compound 39’s indole-methylamine. However, the 4-oxo group may counterbalance this by enhancing hydrophilicity.
- Solubility : Sulfonamide-containing compounds (e.g., 27, 39) typically exhibit moderate aqueous solubility due to polar sulfonyl groups. The target compound’s amide and oxo groups may provide similar solubility .
- Noncovalent Interactions: Computational analysis (e.g., Multiwfn, ) reveals that the pyrimidoindole’s electron density distribution favors strong van der Waals interactions, while the pyrazole’s methyl groups contribute to steric shielding .
Biological Activity
The compound 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a novel organic molecule showcasing a unique structural framework that combines pyrimidine and indole moieties. This structure is hypothesized to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is CHNO, with a molecular weight of approximately 320.37 g/mol. Its complex structure includes:
- Pyrimido-indole framework : Known for potential therapeutic effects.
- Trimethyl-pyrazole side chain : This moiety often enhances biological activity through increased lipophilicity and receptor binding affinity.
The biological activity of this compound is believed to involve multiple biochemical pathways. The presence of the pyrimidine and indole rings suggests potential interactions with various molecular targets, including:
- Enzymatic inhibition : Compounds in this class may inhibit specific enzymes related to disease pathways.
- Receptor modulation : The structural features may allow binding to various receptors, influencing cellular signaling.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and indole have shown efficacy against various bacterial strains. The compound's activity can be compared to established antimicrobial agents:
| Compound Name | Activity Type | Notable Efficacy |
|---|---|---|
| 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(benzyl)propanamide | Antibacterial | Effective against E. coli and S. aureus |
| 2-{8-Fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-B]indol} | Antifungal | Inhibition of Candida species |
Anti-inflammatory Properties
Research has indicated that similar compounds can exhibit anti-inflammatory effects. For example, derivatives have been tested in models of inflammation (e.g., carrageenan-induced edema), showing promising results in reducing inflammatory markers such as TNF-alpha and IL-6.
Case Studies
- In Vitro Studies : A study investigating derivatives of the pyrimido-indole framework demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several derivatives, highlighting the potential for developing new antibiotics.
- In Vivo Models : Animal models have been used to assess the anti-inflammatory effects of similar compounds. For instance, one study reported that certain derivatives reduced paw edema significantly compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
